molecular formula C10H17NO B13103018 1-(Octahydroindolizin-2-yl)ethanone

1-(Octahydroindolizin-2-yl)ethanone

Cat. No.: B13103018
M. Wt: 167.25 g/mol
InChI Key: BVBDYHIXUUUHLR-UHFFFAOYSA-N
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Description

1-(Octahydroindolizin-2-yl)ethanone is a bicyclic organic compound featuring an indolizine scaffold fused with an octahydro structure and an acetyl functional group at the second position. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(1,2,3,5,6,7,8,8a-octahydroindolizin-2-yl)ethanone

InChI

InChI=1S/C10H17NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h9-10H,2-7H2,1H3

InChI Key

BVBDYHIXUUUHLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC2CCCCN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Octahydroindolizin-2-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for preparing indole derivatives, which can be adapted for the synthesis of indolizines . This method typically involves the reaction of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Octahydroindolizin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(Octahydroindolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. For instance, indolizine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the scarcity of direct studies on 1-(Octahydroindolizin-2-yl)ethanone, comparisons must rely on structurally related compounds, such as indolizine derivatives, quinuclidinones, and tropane alkaloids. Below is a data-driven analysis:

Table 1: Key Properties of this compound and Structural Analogs

Compound Molecular Formula Boiling Point (°C) LogP (Predicted) Bioactivity Notes
This compound C₁₁H₁₇NO Not reported 1.8 No reported biological activity
Quinuclidin-3-one C₇H₁₁NO 210–215 0.2 Cholinergic receptor modulation
Tropinone C₈H₁₃NO 220–225 1.2 Biosynthetic precursor to tropane alkaloids
1-Indolizinylacetone C₁₀H₁₃NO Not reported 1.5 Intermediate in heterocyclic synthesis

Key Observations

Structural Rigidity: Unlike quinuclidinone, which has a rigid tricyclic structure, this compound’s fused bicyclic system allows for greater conformational flexibility. This may reduce its binding affinity to rigid biological targets compared to quinuclidinone derivatives .

Synthetic Utility: While tropinone is a well-established precursor in alkaloid synthesis, this compound’s applications remain underexplored, possibly due to challenges in stereoselective synthesis.

Research Findings and Limitations

  • Synthesis: Current methods for synthesizing octahydroindolizine derivatives often involve multi-step processes, such as cyclocondensation reactions.

Critical Gaps in Literature

The lack of direct experimental data on this compound highlights a significant research gap. Comparative studies with analogs are hindered by incomplete physicochemical datasets (e.g., melting/boiling points, spectral data) and the absence of bioassay results.

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